

An In-depth Guide to the Structure of Methyl Chanofrucicosinate

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Compound of Interest

Compound Name: *Methyl chanofrucicosinate*

Cat. No.: *B1179878*

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Abstract

Methyl chanofrucicosinate is a naturally occurring indole alkaloid belonging to the complex group of monoterpenoids. Isolated from plant species of the *Kopsia* genus, notably *Kopsia arborea* and *Kopsia lancibracteolata*, this compound has garnered interest within the scientific community for its intricate molecular architecture and potential biological activities. This technical guide provides a comprehensive overview of the structure of **Methyl chanofrucicosinate**, supported by spectroscopic data and a detailed experimental protocol for its isolation. The potential therapeutic relevance of this class of compounds is also briefly discussed.

Chemical Structure

Methyl chanofrucicosinate possesses a complex pentacyclic ring system characteristic of the fruticosinate-type indole alkaloids. The core structure features an indole nucleus fused to a cage-like framework. The precise stereochemistry and connectivity have been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Unfortunately, a public 2D or 3D chemical structure diagram for **Methyl chanofrucicosinate** is not readily available in the searched resources. However, based on the naming convention and

related structures from the same chemical family, it is a methyl ester derivative of chanofrutosinic acid.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl chanofrutosinate** is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl Chanofrutosinate**

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₅	[1]
Molecular Weight	410.5 g/mol	[1]
CAS Number	14050-92-1	[1]
Appearance	Powder	[1]

Spectroscopic Data

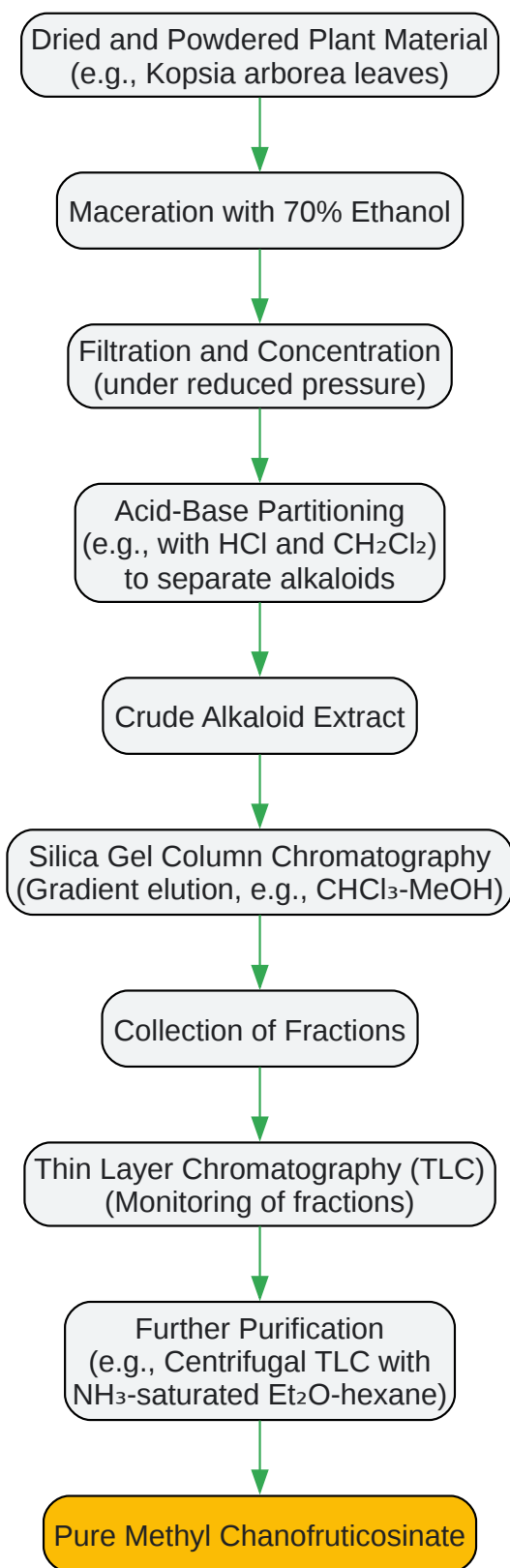
The structural elucidation of **Methyl chanofrutosinate** relies heavily on ¹H and ¹³C NMR spectroscopy. While a specific data table for **Methyl chanofrutosinate** was not found in the public domain, the scientific literature indicates that detailed NMR and MS analyses were performed to confirm the structure of this and related alkaloids. For reference, the process of identifying such complex natural products involves the analysis of chemical shifts (δ), coupling constants (J), and correlation signals from 2D NMR experiments such as COSY, HSQC, and HMBC to piece together the molecular framework.

Experimental Protocols

Isolation of Methyl Chanofrutosinate Alkaloids

Methyl chanofrutosinate and its analogues are typically isolated from the leaves and stems of Kopsia species.[2][3] The following is a generalized protocol based on methods reported for the isolation of related alkaloids from Kopsia arborea.[2]

Workflow for the Isolation of **Methyl Chanofrutosinate** Alkaloids



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Caption: Generalized workflow for the isolation of **Methyl chanofruticosinate**.

Methodology:

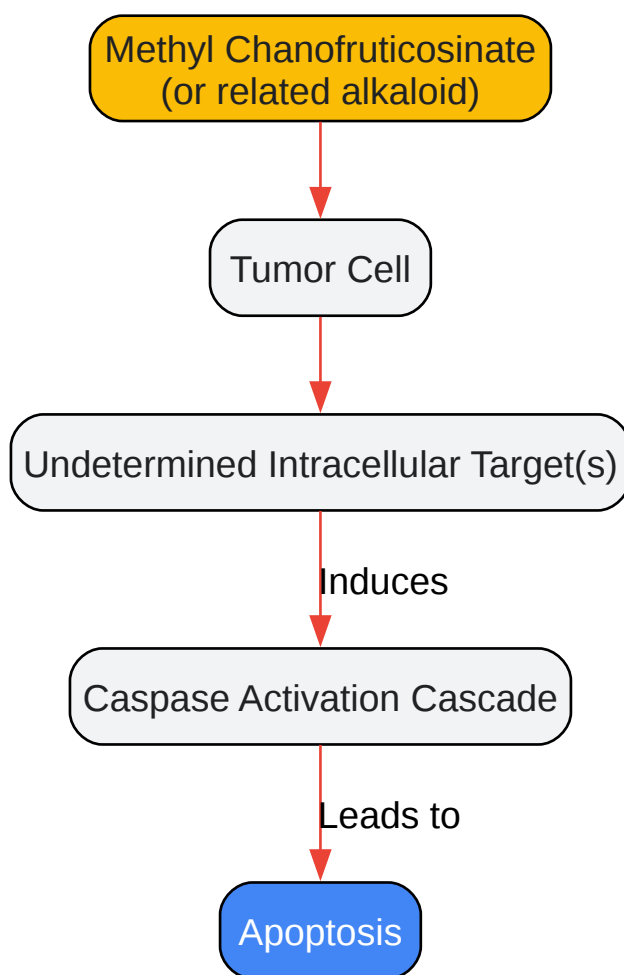
- **Extraction:** Dried and powdered plant material (e.g., leaves of *Kopsia arborea*) is subjected to extraction with a solvent such as 70% ethanol.[2]
- **Acid-Base Partitioning:** The resulting extract is concentrated and then subjected to an acid-base extraction to selectively isolate the alkaloid fraction.
- **Chromatographic Separation:** The crude alkaloid extract is then separated using chromatographic techniques. This typically involves initial separation on a silica gel column with a gradient solvent system (e.g., chloroform-methanol).[2]
- **Purification:** Fractions containing the target compounds are further purified using methods like centrifugal thin-layer chromatography (TLC) with a suitable solvent system (e.g., ammonia-saturated diethyl ether-hexane) to yield the pure **Methyl chanofruticosinate**. [2]

Biological Activity

While specific quantitative cytotoxic data for **Methyl chanofruticosinate** is not readily available in the reviewed literature, alkaloids from the *Kopsia* genus are known to exhibit a range of biological activities.[3] Notably, some methyl chanofrinate-type alkaloids isolated from *Kopsia lancibracteolata* have demonstrated cytotoxic potential against various tumor cell lines. For instance, N(4)-oxide prunifoline D, a related alkaloid, exhibited significant cytotoxic activity against five human tumor cell lines with IC₅₀ values ranging from 7.2 to 8.9 μM. This suggests that **Methyl chanofruticosinate** and its derivatives could be valuable lead compounds in the development of novel anticancer agents.

Signaling Pathway Hypothesis

The cytotoxic activity of related alkaloids suggests a potential interference with critical cellular pathways. A hypothetical signaling pathway leading to apoptosis is depicted below.



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Caption: Hypothetical pathway of cytotoxicity for **Methyl Chanofrutosinate**.

Conclusion

Methyl chanofrutosinate is a structurally complex indole alkaloid with potential for further investigation in the field of drug discovery. While detailed spectroscopic and biological activity data for this specific compound remain somewhat elusive in publicly accessible domains, the information available for related compounds from the Kopsia genus provides a strong impetus for continued research. The isolation and full characterization of **Methyl chanofrutosinate**, followed by comprehensive biological screening, could unveil novel therapeutic applications.

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